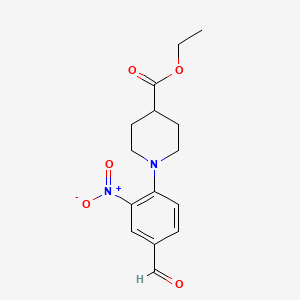

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate

CAS No.: 885949-64-4

Cat. No.: VC2167936

Molecular Formula: C15H18N2O5

Molecular Weight: 306.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885949-64-4 |

|---|---|

| Molecular Formula | C15H18N2O5 |

| Molecular Weight | 306.31 g/mol |

| IUPAC Name | ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C15H18N2O5/c1-2-22-15(19)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(20)21/h3-4,9-10,12H,2,5-8H2,1H3 |

| Standard InChI Key | IEEHLDTWICBVDM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate is an organic compound consisting of a piperidine ring substituted with an ethyl carboxylate group at the 4-position and a formyl-nitrophenyl group at the nitrogen position. The molecular structure features a central piperidine heterocycle with two key functional groups that define its reactivity and applications .

Basic Identification Parameters

The compound possesses multiple identifiers used across chemical databases and literature. The primary identification parameters are summarized in Table 1.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| CAS Registry Number | 885949-64-4 |

| PubChem CID | 2763847 |

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| IUPAC Name | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate |

| Alternative Name | 4-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzaldehyde |

| Creation Date in Databases | 2005-07-19 |

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 306.314 g/mol | Computed by PubChem 2.2 |

| Exact Mass | 306.122 Da | Computed value |

| LogP | 2.775 | Calculated partition coefficient |

| Polar Surface Area (PSA) | 92.43 | Computational chemistry |

| Structural Classification | Piperidine derivative | Chemical taxonomy |

The moderate LogP value of 2.775 suggests a balanced lipophilicity profile, while the PSA value indicates potential for membrane permeability, properties relevant for pharmaceutical applications .

Structural Features and Chemical Reactivity

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate contains several functional groups that contribute to its chemical reactivity and potential applications in organic synthesis.

Key Functional Groups

The molecule contains four main functional groups that define its chemical behavior:

-

Piperidine ring: A six-membered nitrogen heterocycle that serves as the core structure

-

Ethyl carboxylate group: An ester functionality at the 4-position of the piperidine ring

-

Nitro group: A strongly electron-withdrawing group on the phenyl ring

-

Formyl group: An aldehyde functionality providing a reactive site for further transformations

The combination of these functional groups creates a molecule with multiple reactive sites that can participate in various chemical transformations .

Three-Dimensional Structure

The three-dimensional conformation of the molecule is influenced by the spatial arrangement of its substituents. The piperidine ring typically adopts a chair conformation, with the ethyl carboxylate group preferentially oriented in the equatorial position to minimize steric interactions. The nitrophenyl group attached to the nitrogen of the piperidine creates a specific spatial arrangement that influences the compound's interactions with potential binding sites in biological systems .

Synthesis and Preparation Methods

Based on structural analysis and comparison with related compounds, the synthesis of Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate likely involves coupling reactions between appropriately functionalized piperidine and phenyl components.

Comparison with Related Synthetic Procedures

The synthesis of structurally related compound Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate provides insights into potential synthetic strategies. This analog lacks the formyl group but retains the core piperidine-nitrophenyl connection . Similarly, the preparation methods for 4-methylpiperidine-2-carboxylate derivatives suggest potential approaches for the modification of piperidine carboxylates .

Table 3: Comparative Synthetic Parameters for Related Compounds

Structural Relations and Comparative Analysis

Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate shares structural similarities with several compounds that have established applications in organic synthesis and medicinal chemistry.

Comparison with Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate

The closely related compound Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS: 216985-30-7) lacks the formyl group present in our target compound. This structural difference significantly affects the compound's reactivity profile and potential applications .

Table 4: Comparative Analysis of Structural Analogs

| Property | Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate | Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate |

|---|---|---|

| Molecular Weight | 306.31 g/mol | 278.30 g/mol |

| Molecular Formula | C₁₅H₁₈N₂O₅ | C₁₄H₁₈N₂O₄ |

| Nitro Group Position | ortho to N-phenyl bond | para to N-phenyl bond |

| Additional Functional Groups | Formyl group | None |

| CAS Registry Number | 885949-64-4 | 216985-30-7 |

The presence of the formyl group in Ethyl 1-(4-formyl-2-nitrophenyl)piperidine-4-carboxylate provides an additional reactive site for potential derivatization through aldehyde-specific reactions such as reductive amination, Wittig reactions, or aldol condensations .

Relationship to Piperidine Carboxylate Derivatives

Ethyl piperidine-4-carboxylate represents a core structural component of our target compound. This simpler molecule serves as a potential precursor in the synthesis and shares the ester functionality at the 4-position of the piperidine ring .

The relationship between these compounds illustrates the modular nature of organic synthesis, where complex molecules can be constructed from simpler building blocks through strategic functionalization.

| Parameter | Value | Significance |

|---|---|---|

| HS Code | 2933399090 | International trade classification |

| VAT (in applicable regions) | 17.0% | Tax implications |

| Tax rebate rate | 13.0% | Commercial considerations |

| MFN tariff | 6.5% | International trade |

| General tariff | 20.0% | Standard tariff rate |

These regulatory aspects must be considered when using this compound in commercial research and development contexts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume